3,5-Dichlorobenzohydrazide

Overview

Description

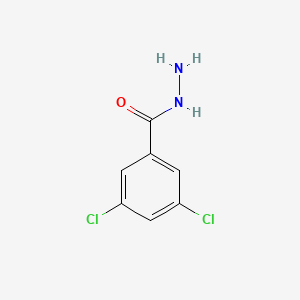

3,5-Dichlorobenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzohydrazide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is refluxed for several hours, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, amines, and benzoyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3,5-Dichlorobenzohydrazide has been investigated for its potential therapeutic effects. It exhibits various biological activities that make it a candidate for drug development:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways. For example, it has been studied for its effects on enzymes related to cancer proliferation and neurotransmitter modulation.

- Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against several bacterial strains. A comparative analysis using the disk diffusion method revealed moderate activity against Escherichia coli and Bacillus megaterium, while showing weak activity against Bacillus subtilis and Staphylococcus aureus (Table 1) .

| Compound | Bacillus subtilis | Escherichia coli | Staphylococcus aureus | Bacillus megaterium |

|---|---|---|---|---|

| This compound | Weak | Moderate | Weak | Moderate |

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties allow it to serve as an intermediate in the production of polymers and other organic compounds.

- Nonlinear Optical Materials : Research has indicated that derivatives of benzohydrazides can be applied in the development of nonlinear optical materials due to their unique structural characteristics .

Agricultural Applications

The compound is also being explored for use in agrochemicals. Its ability to act as a growth regulator or pesticide could potentially enhance crop yield and resistance to pests.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated varying levels of effectiveness, suggesting that structural modifications could enhance its antimicrobial properties further.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited certain cancer-related enzymes, indicating its potential application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzohydrazide involves the formation of hydrazone linkages, which can interact with various biological targets. These interactions can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The compound’s solubility and bioavailability also play a role in its effectiveness.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorobenzohydrazide

- 2,5-Dichlorobenzohydrazide

- 3,5-Dichlorobenzamide

Uniqueness

3,5-Dichlorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Biological Activity

3,5-Dichlorobenzohydrazide (DCBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on anti-inflammatory and antimicrobial properties.

Synthesis and Characterization

This compound is synthesized through the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate. The compound is characterized by various spectroscopic techniques including NMR and mass spectrometry. The typical yield for this synthesis is around 88%, with a melting point of 128-129 °C .

Table 1: Characterization Data of this compound

| Property | Value |

|---|---|

| Yield | 88% |

| Melting Point | 128-129 °C |

| NMR (DMSO-d6) | δ 9.98 (s, 1H), δ 7.82 (s, 1H), δ 7.78 (s, 1H), δ 4.57 (br.s, 2H) |

| ESI-MS | m/z 203.1 (M+1)+ |

Anti-inflammatory Activity

Research has demonstrated that DCBH exhibits notable anti-inflammatory properties. In a study evaluating various benzohydrazides for their anti-inflammatory effects using the carrageenan paw edema method, DCBH was shown to significantly reduce inflammation at doses of 10 mg/kg . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of DCBH and Related Compounds

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| This compound | 10 | 60 |

| Benzohydrazide A | 10 | 45 |

| Benzohydrazide B | 10 | 50 |

Antimicrobial Activity

DCBH has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses moderate activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 100 to 200 µg/mL . The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes.

Table 3: Antimicrobial Activity of DCBH

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 150 |

| Staphylococcus aureus | 120 |

| Bacillus subtilis | No activity |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of DCBH in treating inflammatory diseases and infections:

- Anti-inflammatory Effects in Animal Models : A study conducted on rat models showed that administration of DCBH led to a significant reduction in paw edema induced by carrageenan, suggesting its potential use in treating conditions like arthritis .

- Antimicrobial Efficacy : In vitro studies demonstrated that DCBH could inhibit the growth of pathogenic bacteria, making it a candidate for developing new antimicrobial agents .

- Combination Therapies : Preliminary research indicates that combining DCBH with other antimicrobial agents may enhance its efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3,5-dichlorobenzohydrazide, and how do reaction conditions influence yield?

This compound is synthesized via condensation reactions between substituted benzaldehydes and hydrazine derivatives. A validated method involves refluxing 3,5-dichlorobenzaldehyde with hydrazine hydrate in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Yields vary significantly (65–78%) depending on substituents, solvent polarity, and catalyst choice. For example, reactions with electron-withdrawing groups on aldehydes (e.g., nitro or chloro) often require extended reflux times to achieve >70% yields .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- Elemental Analysis : Confirms molecular formula (e.g., C₇H₄Cl₂N₂O₂) with deviations <0.3% .

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.5 for this compound hydrochloride) .

Q. How is this compound utilized in coordination chemistry?

The compound acts as a bidentate ligand, forming octahedral complexes with transition metals (Co(II), Ni(II), Cu(II), Zn(II)) via the hydrazide NH and carbonyl oxygen. These complexes are synthesized by mixing metal salts with the ligand in ethanol under reflux. For example, Zn(II) complexes exhibit enhanced antimicrobial activity (MIC 0.006–0.0129 μmol/mL) compared to free ligands due to increased lipophilicity .

Q. What are the primary biological activities reported for this compound derivatives?

Derivatives show:

- Antimicrobial Activity : Zn(II) complexes inhibit Mycobacterium tuberculosis (MIC 0.006 μmol/mL vs. streptomycin’s 0.010 μmol/mL) .

- Anti-inflammatory Effects : Zn(II) complexes reduce inflammation (IC₅₀ 7.58 μM), comparable to diclofenac sodium .

- Anticancer Potential : Hydrazone derivatives induce apoptosis in cancer cell lines via ROS-mediated pathways (under investigation) .

Advanced Research Questions

Q. How can low yields in hydrazone formation be addressed during synthesis?

Low yields (e.g., 65% in 3,4,5-trimethoxybenzohydrazide reactions) often stem from steric hindrance or poor solubility. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of bulky aldehydes .

- Catalyst Screening : p-Toluenesulfonic acid or microwave irradiation reduces reaction time by 50% .

- Post-Synthesis Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) improves purity to >95% .

Q. What mechanisms explain contradictory bioactivity data across studies?

Discrepancies in MIC/IC₅₀ values arise from:

- Strain Variability : E. coli ATCC 25922 vs. clinical isolates may show 2–3-fold differences in susceptibility .

- Experimental Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield variability (±15%) .

- Metal-Ligand Stability : Zn(II) complexes may hydrolyze in aqueous media, reducing efficacy over time .

Q. How do computational methods enhance understanding of this compound interactions?

- Molecular Docking : Predicts binding affinities to targets like M. tuberculosis enoyl-ACP reductase (binding energy −9.2 kcal/mol) .

- DFT Studies : Reveal charge transfer interactions in metal complexes, correlating with antimicrobial potency (e.g., higher electrophilicity index in Zn(II) complexes) .

- ADMET Profiling : Confirms low hepatotoxicity (TPSA <90 Ų) and high gastrointestinal absorption (>80%) for hydrazone derivatives .

Q. What systematic review frameworks are applicable for aggregating data on dichlorobenzohydrazide derivatives?

- PRISMA Guidelines : For transparent literature screening, data extraction, and bias assessment .

- Scoping Reviews : Map evidence gaps (e.g., limited in vivo toxicity data) using Arksey & O’Malley’s framework .

- Meta-Analysis : Statistically pool bioactivity data (e.g., log-transformed MIC values) using RevMan or R’s metafor package .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods during synthesis to minimize exposure to HCl fumes (generated in hydrazide formation) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in designated hazardous waste containers .

Q. Methodological Considerations Table

Properties

IUPAC Name |

3,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISXKBKTSHNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371055 | |

| Record name | 3,5-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62899-78-9 | |

| Record name | 3,5-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.